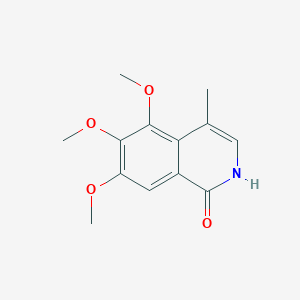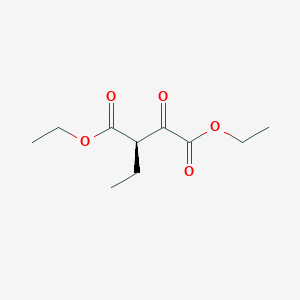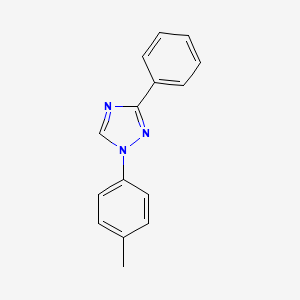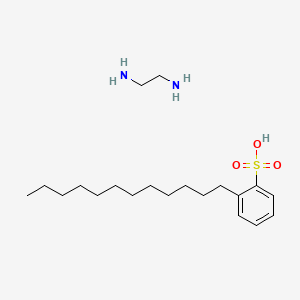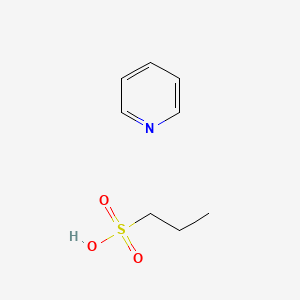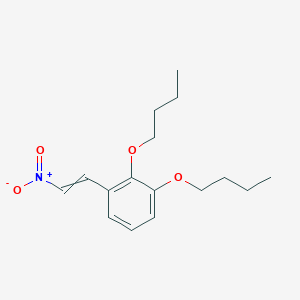
1,2-Dibutoxy-3-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, featuring two butoxy groups and a nitroethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene typically involves the nitration of a precursor compound followed by the introduction of butoxy groups. One common method involves the reaction of 1,2-dibutoxybenzene with nitroethene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutoxy-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitrobenzene derivative.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the butoxy groups with other functional groups.
Applications De Recherche Scientifique
1,2-Dibutoxy-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-3-(2-nitroethenyl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Dibutoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-Nitro-1,2-dibutoxybenzene: Similar but with the nitro group directly attached to the benzene ring.
Uniqueness
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is unique due to the presence of both butoxy and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Propriétés
Numéro CAS |
65713-33-9 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
1,2-dibutoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-3-5-12-20-15-9-7-8-14(10-11-17(18)19)16(15)21-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
AKOPGWFMMKKZQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1OCCCC)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


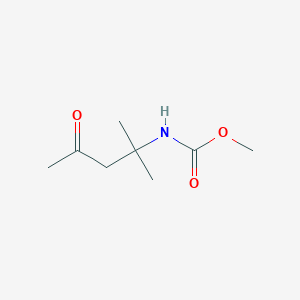
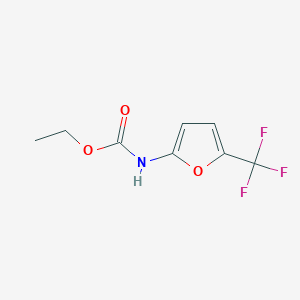
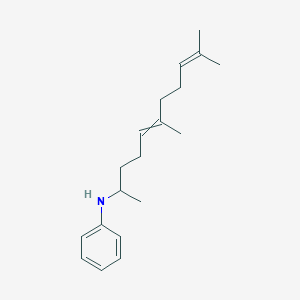
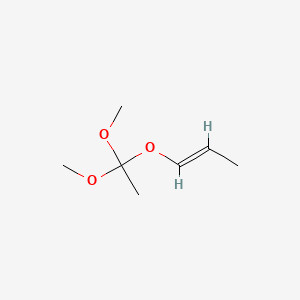
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)



